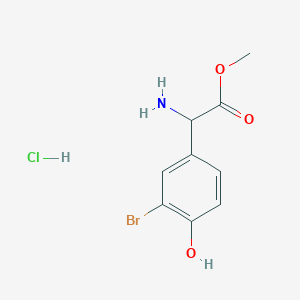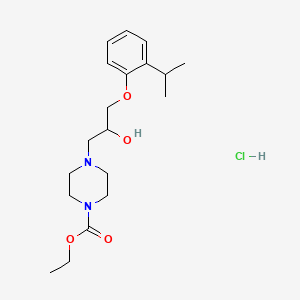
1,2-Bis(2-fluorofenil)etano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-fluorophenyl)ethane is an organic compound with the molecular formula C14H12F2 It consists of two fluorophenyl groups attached to an ethane backbone
Aplicaciones Científicas De Investigación
1,2-Bis(2-fluorophenyl)ethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that similar fluorine-containing compounds have been used as insecticides, specifically against aedes aegypti mosquitoes . These mosquitoes are major vectors of diseases such as Dengue, Zika, yellow fever, and Chikungunya .
Mode of Action
Related fluorine-containing compounds have been shown to exhibit rapid knockdown effects against mosquitoes . This suggests a distinct mechanism of action for these fluorine-containing compounds .
Result of Action
Related fluorine-containing compounds have been shown to cause rapid knockdown of mosquitoes . This suggests that 1,2-Bis(2-fluorophenyl)ethane may have similar insecticidal effects.
Action Environment
It is known that the atmospheric fate of similar brominated flame retardants is of significant concern due to their frequent and high detection in the atmosphere .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis(2-fluorophenyl)ethane can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple aryl halides with aryl boronic acids under mild conditions . Another method involves the McMurry reaction, where two carbonyl compounds are coupled using a titanium reagent to form the desired product .
Industrial Production Methods: Industrial production of 1,2-Bis(2-fluorophenyl)ethane often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(2-fluorophenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups into the aromatic rings .
Comparación Con Compuestos Similares
1,1,1-Trichloro-2,2-bis(4-fluorophenyl)ethane: This compound is similar in structure but contains chlorine atoms instead of hydrogen atoms on the ethane backbone.
1,2-Bis(2,4,6-tribromophenoxy)ethane: This compound has bromine atoms instead of fluorine atoms, leading to different chemical properties and applications.
Uniqueness: 1,2-Bis(2-fluorophenyl)ethane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and specialty chemicals .
Propiedades
IUPAC Name |
1-fluoro-2-[2-(2-fluorophenyl)ethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGNAMWRLBRLFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-38-2 |
Source


|
| Record name | 1,1'-Ethane-1,2-diylbis(2-fluorobenzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2393548.png)






![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)
![4-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2393565.png)
![6-(2-Methoxyphenyl)-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2393568.png)
